molecular formula C14H13FN2O2 B3374755 1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1038738-52-1

1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B3374755
CAS No.: 1038738-52-1
M. Wt: 260.26 g/mol
InChI Key: TWUOGMWQTGNMMB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 1038738-52-1) is a cyclopenta-fused pyrazole derivative with a molecular formula of C₁₄H₁₃FN₂O₂ and a molecular weight of 260.26 g/mol . The compound features a bicyclic cyclopenta[c]pyrazole core substituted with a carboxylic acid group at position 3 and a 2-fluoro-5-methylphenyl group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in related pyrazole derivatives .

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-8-5-6-10(15)12(7-8)17-11-4-2-3-9(11)13(16-17)14(18)19/h5-7H,2-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUOGMWQTGNMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C3=C(CCC3)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038738-52-1
Record name 1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Biological Activity

1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C13H11FN2O2
  • SMILES Notation : C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3F

The structural features include a cyclopentapyrazole core with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with a pyrazole structure often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are summarized below.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.

Case Study :
A recent study evaluated several pyrazole derivatives for their anticancer potential. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit nitric oxide production in macrophages. In vitro assays have shown that similar compounds can significantly reduce inflammatory markers.

Research Findings :
In a study involving RAW 264.7 cells treated with lipopolysaccharides (LPS), derivatives showed a marked decrease in nitric oxide levels, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound were evaluated against various bacterial strains.

Findings :
One derivative exhibited potent antibacterial activity with minimal inhibitory concentration (MIC) values lower than those of standard antibiotics like gentamicin . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces NO production
AntimicrobialEffective against bacterial strains

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity
Research indicates that derivatives of cyclopenta[c]pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been studied as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. A study reported that specific pyrazole derivatives demonstrated IC50 values in the low micromolar range against COX-2, suggesting potential therapeutic use in treating inflammatory diseases .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A notable case study involved the synthesis of a related pyrazole compound that exhibited selective cytotoxicity against human cancer cell lines, indicating a promising avenue for cancer therapy .

3. PDE Inhibition
Phosphodiesterase (PDE) inhibitors are crucial in treating various conditions such as asthma and erectile dysfunction. Research has identified certain pyrazole derivatives as effective PDE4B inhibitors, which could lead to new treatments for respiratory diseases . The structural modifications in compounds like 1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid may enhance their inhibitory activity.

Data Tables

Application Activity IC50 Value Reference
Anti-inflammatoryCOX-2 inhibitionLow micromolar
AnticancerInduction of apoptosisVaries by cell line
PDE InhibitionPDE4B inhibitionNot specified

Case Studies

Case Study 1: Anti-inflammatory Effects
A study on a related pyrazole compound demonstrated significant inhibition of COX-2 activity in vitro. The researchers synthesized various analogs and tested their efficacy using enzyme assays, revealing that modifications at the phenyl ring significantly affected potency.

Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the cytotoxic effects of a series of pyrazole derivatives on different cancer cell lines. The results indicated that certain structural features were critical for enhancing anticancer activity, with some compounds achieving over 70% cell death at micromolar concentrations.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-Fluoro-5-methylphenyl C₁₄H₁₃FN₂O₂ 260.26 1038738-52-1 Methyl group enhances lipophilicity; fluorine modulates electronic effects .
1-(4-Chloro-2-fluorophenyl)-... 4-Chloro-2-fluorophenyl C₁₃H₁₀ClFN₂O₂ 280.69 1152536-23-6 Chlorine increases molecular weight and polarizability; potential for enhanced receptor binding .
1-(3,5-Difluorophenyl)-... 3,5-Difluorophenyl C₁₃H₁₀F₂N₂O₂ 264.23 926207-33-2 Dual fluorine substitution improves metabolic stability and acidity .
1-(2-Fluoro-4-methylphenyl)-... 2-Fluoro-4-methylphenyl C₁₄H₁₃FN₂O₂ 260.26 CID 28974091 Positional isomer of target compound; altered steric effects may impact bioactivity .
1-(4-Ethylphenyl)-... 4-Ethylphenyl C₁₅H₁₆N₂O₂ 256.30 926204-51-5 Ethyl group increases hydrophobicity; potential for extended half-life .

Substituent Effects on Physicochemical Properties

  • Halogenation: Fluorine and chlorine atoms influence electronic properties. For example, the 4-chloro-2-fluorophenyl analog (CAS 1152536-23-6) exhibits a higher molecular weight (280.69 vs.
  • Methyl vs. Ethyl Groups : The target compound’s 5-methyl group balances lipophilicity and solubility, whereas the 4-ethylphenyl derivative (CAS 926204-51-5) is more hydrophobic, favoring membrane permeability .

Commercial Availability and Research Use

The target compound is available from suppliers like Chemlyte Solutions (CAS 1038738-52-1) for research purposes, with prices ranging from $248–$510 per gram depending on scale . Related analogs are similarly accessible, enabling structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-fluoro-5-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid?

  • The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate and aryl hydrazines, followed by Suzuki-Miyaura cross-coupling to introduce the 2-fluoro-5-methylphenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are typically used in inert solvents like DMF under deoxygenated conditions . Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) yields the carboxylic acid derivative .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assign signals for the cyclopenta[c]pyrazole core, fluorine substituents, and aromatic protons .
  • IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH) and C-F stretches .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS .
    • X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for regiochemical confirmation of substituents .
    • Melting Point Analysis : Compare observed values with literature data to assess purity (e.g., 144–145°C for related pyrazole-carboxylic acids) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis or degradation . Use PPE (gloves, goggles) due to acute toxicity (H301: toxic if swallowed) and ensure proper ventilation to avoid inhalation .

Q. What solvents are suitable for solubility testing, and how does structural modification influence solubility?

  • Test polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). The carboxylic acid group enhances solubility in basic aqueous media (e.g., NaHCO₃), while fluorinated aryl groups may reduce polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands) for coupling efficiency .
  • Solvent Optimization : Evaluate mixtures like DMF/H₂O or THF/H₂O for solubility and reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity in target studies?

  • SAR Strategies :

  • Replace the 2-fluoro-5-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate receptor binding .
  • Introduce bioisosteres (e.g., tetrazoles for carboxylic acids) to enhance metabolic stability .
    • Computational Modeling : Perform DFT calculations to predict electronic effects and docking affinity .

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Purity Assessment : Use HPLC (C18 columns, acetonitrile/water gradients) to detect impurities .
  • Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms .
  • Inter-lab Validation : Cross-reference NMR data with standardized samples (e.g., using TMS as an internal reference) .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., carbonic anhydrase inhibition using 4-nitrophenyl acetate) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., cyclooxygenase or prostaglandin synthases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

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